molecular formula C4H4F3N3 B2509389 3-(Trifluoromethyl)-1H-pyrazol-4-amine CAS No. 1248452-50-7

3-(Trifluoromethyl)-1H-pyrazol-4-amine

Cat. No.: B2509389
CAS No.: 1248452-50-7
M. Wt: 151.092
InChI Key: DUICMNHYJPXUBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)-1H-pyrazol-4-amine is an organic compound that features a trifluoromethyl group attached to a pyrazole ring

Biochemical Analysis

Biochemical Properties

The trifluoromethyl group in 3-(Trifluoromethyl)-1H-pyrazol-4-amine has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the interactions of this compound with enzymes, proteins, and other biomolecules. Specific interactions with particular enzymes or proteins have not been reported in the literature.

Cellular Effects

The cellular effects of this compound are currently not well-studied. Compounds with a trifluoromethyl group have been shown to influence cell function. For example, the common field lampricide, 3-trifluoromethyl-4-nitrophenol (TFM), is used to treat streams and creeks infested with highly invasive and destructive sea lamprey . Exposure to TFM causes marked reductions in tissue glycogen and high energy phosphagens in lamprey and rainbow trout by interfering with oxidative ATP production in the mitochondria .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. The trifluoromethyl group is known to play a role in the molecular mechanisms of other compounds. For example, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Temporal Effects in Laboratory Settings

It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Metabolic Pathways

The metabolic pathways involving this compound are currently not well-studied. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Subcellular Localization

Many RNA binding proteins serve multiple functions within the cell, affecting mRNA splicing, polyadenylation, transport, localization, stability, and/or translation .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethylated pyrazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3N3/c5-4(6,7)3-2(8)1-9-10-3/h1H,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUICMNHYJPXUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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